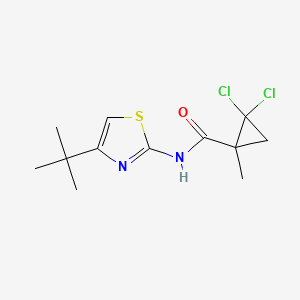![molecular formula C18H21N3O4S B4277261 ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4277261.png)
ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Übersicht
Beschreibung
Isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate is a complex organic compound with a thiophene ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . This reaction is known for its ability to form β-amino-carbonyl compounds, which are essential intermediates in the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary or secondary amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl 2-amino-4-methyl-5-{[(2-methylphenyl)-amino]carbonyl}thiophene-3-carboxylate
- Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)-amino]-4-methylthiophene-3-carboxylate
Uniqueness
Isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
propan-2-yl 5-carbamoyl-4-methyl-2-[(4-methylphenyl)carbamoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-9(2)25-17(23)13-11(4)14(15(19)22)26-16(13)21-18(24)20-12-7-5-10(3)6-8-12/h5-9H,1-4H3,(H2,19,22)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJBCMPHDITVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4277182.png)

![N-butyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4277190.png)
![3-[(6-Chloro-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277203.png)
![N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-PHENOXYBUTANAMIDE](/img/structure/B4277207.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277213.png)
![DIMETHYL 5-{[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B4277219.png)
![Methyl 4-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B4277232.png)
![ethyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4277243.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4277250.png)
![2,5-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4277264.png)
![6-{[4'-(Methoxycarbonyl)-2,3'-bithiophen-5'-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4277273.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4277280.png)

